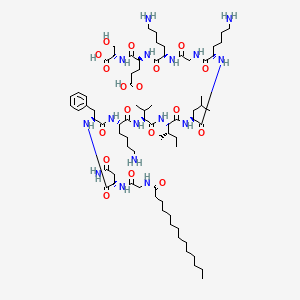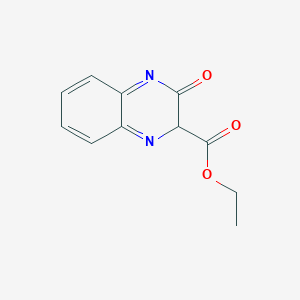![molecular formula C18H13ClN4S2 B12367136 6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)
6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent .
Métodos De Preparación
The synthesis of 6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps :
Condensation Reaction: Starting with commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate.
Chlorination: The intermediate product undergoes chlorination.
Nucleophilic Substitution: The final step involves nucleophilic substitution to introduce the desired functional groups.
The total yield of these steps can vary, but a rapid and green synthetic method has been established to improve efficiency .
Análisis De Reacciones Químicas
6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including :
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine :
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its antitumor properties, showing promise in inhibiting the proliferation of cancer cells.
Mecanismo De Acción
The mechanism of action of 6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine involves its interaction with molecular targets such as tubulin . By binding to the colchicine-binding site of tubulin, it disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Compared to other thienopyrimidine derivatives, 6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine exhibits unique properties :
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds are known for their ROCK inhibitory activity, whereas the compound is more focused on antitumor activity.
(2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl) analogues: These analogues also target tubulin but differ in their specific molecular interactions and potency.
By comparing these compounds, the unique antitumor properties and specific molecular interactions of this compound are highlighted.
Propiedades
Fórmula molecular |
C18H13ClN4S2 |
|---|---|
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H13ClN4S2/c1-24-12-6-4-11(5-7-12)23-18-16-14(21-10-22-18)9-15(25-16)13-3-2-8-20-17(13)19/h2-10H,1H3,(H,21,22,23) |
Clave InChI |
YGLJUHZYDURHAF-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)NC2=NC=NC3=C2SC(=C3)C4=C(N=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


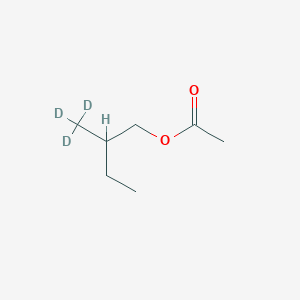
![2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12367056.png)
![(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12367058.png)
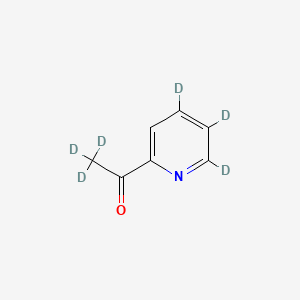
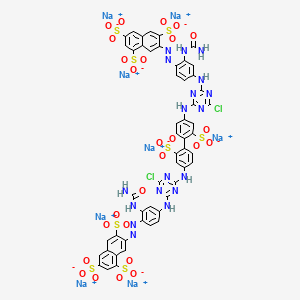
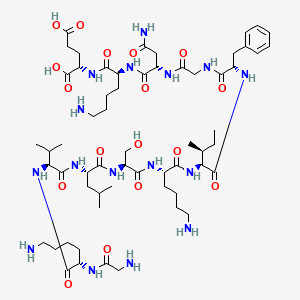
![N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide](/img/structure/B12367079.png)
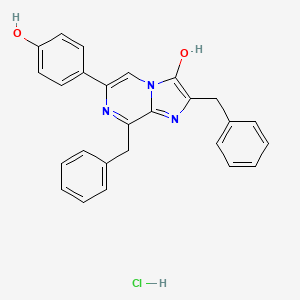
![5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)

